molecular formula C18H15N3O3S B2765645 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 476323-26-9

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No. B2765645
CAS RN: 476323-26-9
M. Wt: 353.4
InChI Key: FXMPJMYALFLFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a complex organic compound that contains several functional groups, including a nitrophenyl group, a thiazole ring, and a propanamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized using a variety of methods. For example, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a nitrophenyl group, and a propanamide group. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely be influenced by its functional groups. For example, the nitro group in the nitrophenyl group could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including “Oprea1_394025”, have been studied for their antimicrobial properties . They have been found to be effective against a variety of bacterial and fungal species, making them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

Thiazole derivatives have shown promise in the field of oncology. They have demonstrated anticancer activity, potentially making them useful in the development of new cancer treatments .

Anti-Alzheimer’s Activity

Research has suggested that thiazole derivatives may have applications in the treatment of Alzheimer’s disease . This is an area of ongoing research, and “Oprea1_394025” could potentially contribute to advancements in this field.

Antidiabetic Activity

Thiazole derivatives have been studied for their potential antidiabetic effects . This suggests that “Oprea1_394025” could potentially be used in the development of new treatments for diabetes.

Anti-Inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests that “Oprea1_394025” could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

Some thiazole derivatives have been found to possess potent antioxidant activity . This suggests that “Oprea1_394025” could potentially be used in the development of new antioxidants.

Industrial Applications

Thiazole derivatives have a wide range of industrial applications, including use in agrochemicals, photographic sensitizers, and rubber vulcanization . “Oprea1_394025” could potentially contribute to advancements in these areas.

Research Tool

Given its diverse biological activities, “Oprea1_394025” could be used as a research tool in various fields of study, including medicinal chemistry, pharmacology, and drug discovery .

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . Thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the activity of certain enzymes, modulate the function of various receptors, or interfere with the replication of certain pathogens .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, modulate the signaling pathways of various cells, or interfere with the metabolic pathways of certain pathogens .

Pharmacokinetics

The pharmacokinetics of similar thiazole derivatives have been studied . For instance, some thiazole derivatives have been found to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Thiazole derivatives have been found to exert various effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to induce apoptosis in certain cancer cells, inhibit the growth of certain bacteria, or modulate the function of various immune cells .

Action Environment

The action of similar thiazole derivatives has been found to be influenced by various environmental factors . For instance, the pH of the environment has been found to affect the ionization and hence the absorption of certain thiazole derivatives . Similarly, the presence of certain enzymes in the environment has been found to affect the metabolism and hence the efficacy of certain thiazole derivatives .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities. For example, given the known activities of similar compounds, it could be interesting to investigate whether this compound has antimicrobial or antitumor activity .

properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(10-9-13-5-2-1-3-6-13)20-18-19-16(12-25-18)14-7-4-8-15(11-14)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMPJMYALFLFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.